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Compound of Interest

Compound Name: 2,6-dichloro-9-isopropyl-9H-purine

Cat. No.: B023816 Get Quote

This guide provides an in-depth exploration of the biological significance of dichloropurine

derivatives, a class of compounds demonstrating immense potential in therapeutic applications.

We will delve into their mechanisms of action, focusing on their roles as kinase inhibitors and

purinergic receptor modulators, and provide practical insights for researchers in drug discovery

and development.

Introduction to Dichloropurine Derivatives: A
Versatile Scaffold
Dichloropurine, a purine nucleus substituted with two chlorine atoms, serves as a crucial

starting material for the synthesis of a diverse array of biologically active molecules. The

reactivity of the chlorine atoms at the 2 and 6 positions allows for nucleophilic substitution,

enabling the introduction of various functional groups and the generation of extensive chemical

libraries.[1] This chemical tractability has led to the development of dichloropurine derivatives

with potent anti-cancer, anti-viral, and anti-inflammatory properties.[1]

Dichloropurine Derivatives as Kinase Inhibitors:
Targeting Cellular Proliferation
Protein kinases are pivotal regulators of numerous cellular processes, and their dysregulation

is a hallmark of many diseases, particularly cancer.[2] Purine analogues have emerged as a

privileged scaffold for the design of potent kinase inhibitors.[2] Dichloropurine derivatives, in
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particular, have yielded promising drug candidates that target key kinases involved in cell cycle

progression and survival.

Reversine: A Dual Inhibitor of Aurora Kinases and a Tool
for Cellular Reprogramming
Reversine, a 2,6-disubstituted purine derivative, was initially identified for its remarkable ability

to induce dedifferentiation in myoblasts, effectively reversing the differentiated state.[3][4]

Subsequent research has elucidated its mechanism of action as a potent, ATP-competitive

inhibitor of Aurora kinases A, B, and C, with IC50 values of 400 nM, 500 nM, and 400 nM,

respectively.[5] Aurora kinases are essential for mitotic progression, and their inhibition by

reversine leads to defects in chromosome segregation and ultimately, cell cycle arrest and

apoptosis.[1][5]

Beyond its effects on Aurora kinases, reversine has been shown to modulate other signaling

pathways. It can inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling

pathway, a critical regulator of cell growth and survival.[1] This inhibition of the PI3K/Akt

pathway contributes to the induction of autophagy in cancer cells.[1][3]

Signaling Pathway: Reversine-Mediated Inhibition of Aurora Kinase and Downstream Pathways
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Caption: Reversine inhibits Aurora kinases and the PI3K/Akt pathway.

Seliciclib (R-roscovitine): A Cyclin-Dependent Kinase
Inhibitor
Seliciclib, another notable dichloropurine derivative, is a potent inhibitor of cyclin-dependent

kinases (CDKs).[6] It exhibits the greatest activity against CDK2/cyclin E, CDK7/cyclin H, and
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CDK9/cyclin T.[7] By competing with ATP for the binding site on these kinases, seliciclib

disrupts the cell cycle and inhibits transcription.[6][7]

The inhibition of CDK2 leads to cell cycle arrest, while the inhibition of CDK7 and CDK9 affects

the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a shutdown of

transcription.[7] This transcriptional inhibition results in the rapid downregulation of short-lived

anti-apoptotic proteins, such as Mcl-1, thereby triggering apoptosis in cancer cells.[7][8]

Furthermore, seliciclib can induce apoptosis through the activation of the p53 tumor suppressor

gene.[6]

Signaling Pathway: Seliciclib-Mediated Inhibition of CDKs and Induction of Apoptosis

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15958589/
https://pubmed.ncbi.nlm.nih.gov/19938906/
https://pubmed.ncbi.nlm.nih.gov/15958589/
https://pubmed.ncbi.nlm.nih.gov/15958589/
https://pubmed.ncbi.nlm.nih.gov/15958589/
https://pubmed.ncbi.nlm.nih.gov/15827128/
https://pubmed.ncbi.nlm.nih.gov/19938906/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b023816?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cytoplasm

Nucleus

Seliciclib

CDK2/cyclin E

Inhibits

CDK7/cyclin H

Inhibits

CDK9/cyclin T

Inhibits

p53

Activates

Cell Cycle
Progression

Promotes

RNA Polymerase II

Phosphorylates Phosphorylates

Apoptosis

Induces

Mcl-1
Transcription

Initiates

Inhibits

Click to download full resolution via product page

Caption: Seliciclib inhibits CDKs, leading to cell cycle arrest and apoptosis.

Dichloropurine Derivatives as Purinergic Receptor
Modulators
Purinergic signaling, mediated by extracellular nucleotides like ATP and their receptors, plays a

crucial role in a wide range of physiological and pathological processes.[9] Dichloropurine
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derivatives have been investigated as modulators of purinergic receptors, particularly as

antagonists of the P2X7 receptor.

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is

involved in inflammation and apoptosis.[10] Overactivation of the P2X7 receptor is implicated in

various inflammatory diseases and neurodegenerative disorders. Dichloroarylpurinylethanones

have been identified as a class of potent and selective P2X7 receptor antagonists.[10] For

instance, the compound 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one

(ITH15004) effectively blocks P2X7 receptor-mediated responses, such as YO-PRO-1 uptake

and intracellular calcium influx.[10] Antagonism of the P2X7 receptor can lead to the inhibition

of pro-inflammatory cytokine release, such as interleukin-1β (IL-1β), and has shown promise in

models of neuroinflammation.[7][11] The downstream signaling of P2X7 receptor activation

involves multiple pathways, including the activation of caspases, phospholipases, and mitogen-

activated protein kinases (MAPKs).[12]

Signaling Pathway: Dichloropurine Derivative-Mediated Antagonism of the P2X7 Receptor
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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